5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a thiophene ring substituted with a cyano group and a boronic ester group. It is commonly used in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile typically involves the borylation of a thiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, where a halogenated thiophene is reacted with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions may target the cyano group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The boronic ester group can participate in various substitution reactions, including the Suzuki-Miyaura cross-coupling reaction, where it reacts with halogenated compounds to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the halogenated compound used.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, boronic esters like this compound are used as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them valuable tools in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: The compound’s ability to participate in cross-coupling reactions makes it useful in the synthesis of drug molecules. It can be used to introduce functional groups that enhance the pharmacological properties of drug candidates.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic materials. Its role in forming stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile primarily involves its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the boron-bound group to a halogenated compound. This results in the formation of a new carbon-carbon bond, a key step in many synthetic pathways .
Comparison with Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with a benzoate group instead of a thiophene ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a thiophene ring.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a pyridine ring with a methoxy group.
Uniqueness: The uniqueness of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile lies in its combination of a thiophene ring, a cyano group, and a boronic ester group. This combination provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C12H16BNO2S |
---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C12H16BNO2S/c1-8-10(6-9(7-14)17-8)13-15-11(2,3)12(4,5)16-13/h6H,1-5H3 |
InChI Key |
GEQGVIATGJKVQW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.